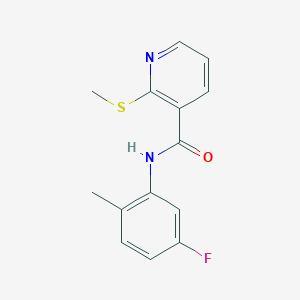

N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2OS/c1-9-5-6-10(15)8-12(9)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPKGGHCGYMTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=C(N=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

Nitration and Reduction: Starting with a fluorinated aromatic compound, nitration followed by reduction can introduce the amino group.

Acylation: The amino group can then be acylated with nicotinic acid derivatives to form the nicotinamide structure.

Thioether Formation: Introduction of the methylthio group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the nicotinamide moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated derivatives, thiolated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound might be explored for its potential as a pharmaceutical agent. The presence of the nicotinamide moiety suggests possible activity in pathways related to NAD+ metabolism, which is crucial for cellular energy production and DNA repair.

Industry

In the industrial sector, derivatives of nicotinamides are often used in the production of polymers, dyes, and other materials

Mechanism of Action

The mechanism of action for compounds like N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide would depend on its specific interactions with biological targets. Typically, nicotinamide derivatives can act on enzymes involved in redox reactions, such as sirtuins or poly(ADP-ribose) polymerases (PARPs). The fluorine and methylthio groups might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The target compound has a methylthio group at the 2-position , whereas analogs in feature substituents at the 6-position . This positional difference may alter electronic interactions and steric hindrance, impacting binding to biological targets .

- Fluorophenyl Isomerism : The 5-fluoro-2-methylphenyl group in the target compound is an ortho-substituted fluorophenyl isomer, compared to the para-substituted 4-fluorophenyl in analogs. Ortho substitution often reduces conformational flexibility and may enhance metabolic stability .

- Polarity and Retention Time : Compounds with bulkier substituents (e.g., compound 19 with a trifluoromethyl-furan group) exhibit shorter HPLC retention times (6.82 min), suggesting higher polarity. The target compound’s methylthio group is less polar, likely resulting in longer RT if analyzed under similar conditions.

Antibacterial Activity

By analogy, the methylthio group in nicotinamide derivatives may similarly contribute to antimicrobial properties, though scaffold-specific effects (nicotinamide vs. quinolone) require further study.

Corrosion Inhibition Potential

–4 describe nicotinamide derivatives (e.g., MBN: N-(4-(methylthio)benzylidene)nicotinamide) as effective corrosion inhibitors for mild steel in acidic environments. The methylthio group in MBN facilitates adsorption onto metal surfaces via sulfur-metal interactions . The target compound’s methylthio substituent may confer similar adsorption capabilities, though the 5-fluoro-2-methylphenyl group could alter solubility or surface coverage efficiency.

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated aromatic ring and a methylthio group, which contribute to its unique biochemical properties. The compound's structure can be represented as follows:

- Chemical Formula : C13H12FN3OS

- Molecular Weight : 273.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit nicotinamide N-methyltransferase (NNMT), which plays a role in drug metabolism and cancer cell resistance to chemotherapy agents like 5-fluorouracil.

- Cellular Signaling Modulation : By binding to specific receptors, the compound can modulate intracellular signaling pathways, potentially affecting cell proliferation and apoptosis .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against human leukemia cells (HL-60) and solid tumors (A549) .

The mechanism by which this compound induces cytotoxicity includes:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with the cell cycle, particularly at the S phase, thus inhibiting cellular proliferation .

- Metabolic Disruption : Inhibition of NNMT can disrupt metabolic pathways that cancer cells rely on for growth and survival.

Study on Antitumor Efficacy

A study published in MDPI assessed various derivatives of nicotinamide compounds, including this compound. The results indicated that this compound exhibited significant antitumor activity against multiple cancer types, highlighting its potential as a therapeutic agent .

Mechanistic Insights

Research has shown that the compound's ability to inhibit NNMT enhances the sensitivity of colorectal cancer cells to chemotherapy, suggesting a synergistic effect when used in combination with existing chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.